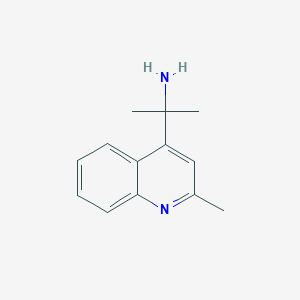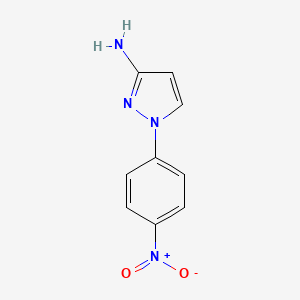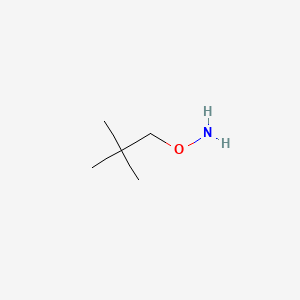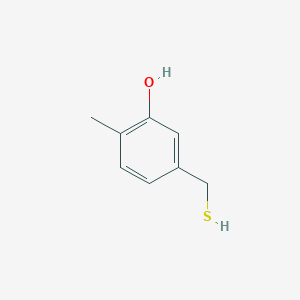
3-(Methoxymethyl)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)phenylfluoranesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)phenylfluoranesulfonate typically involves the methoxymethylation of phenylfluoranesulfonate. One common method includes the reaction of phenylfluoranesulfonate with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 at room temperature . This reaction efficiently converts the phenyl group to its methoxymethyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methoxymethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)phenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(Methoxymethyl)phenylfluoranesulfonate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)phenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The fluoranesulfonate group may enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluoranesulfonate group.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxymethyl group.
Uniqueness
3-(Methoxymethyl)phenylfluoranesulfonate is unique due to the presence of both methoxymethyl and fluoranesulfonate groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H9FO4S |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H9FO4S/c1-12-6-7-3-2-4-8(5-7)13-14(9,10)11/h2-5H,6H2,1H3 |
InChI Key |
SFWXQWDQAVKEHZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)








